molecular formula C7H15ClO3 B1606143 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane CAS No. 52995-76-3

1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane

Cat. No. B1606143
Key on ui cas rn: 52995-76-3
M. Wt: 182.64 g/mol
InChI Key: WODLURYTHKQUET-UHFFFAOYSA-N
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Patent
US04801734

Procedure details

101.16 g (≈0.6 mole) of 3,6,9-trioxadecanol are reacted with 44.6 ml (≈0.6 mole) of thionyl chloride and 51.7 ml (≈0.64 mole) of pyridine in a tetrahydrofuran solution by refluxing for 12 hours to give 3,6,9-trioxadecyl chloride ##STR19## The mixture is cooled and then extracted several times with methyl ethyl ketone (MEK), and the MEK phase is then neutralized with NaHCO3 and dried over Na2SO4. After the MEK has been removed, the residue is distilled under 30 Pa and at 30°-37° C. Yield: 90%.
Quantity
101.16 g
Type
reactant
Reaction Step One
Quantity
44.6 mL
Type
reactant
Reaction Step One
Quantity
51.7 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1](O)[CH2:2][O:3][CH2:4][CH2:5][O:6][CH2:7][CH2:8][O:9][CH3:10].S(Cl)([Cl:14])=O.N1C=CC=CC=1>O1CCCC1>[CH2:1]([Cl:14])[CH2:2][O:3][CH2:4][CH2:5][O:6][CH2:7][CH2:8][O:9][CH3:10]

Inputs

Step One
Name
Quantity
101.16 g
Type
reactant
Smiles
C(COCCOCCOC)O
Name
Quantity
44.6 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
51.7 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by refluxing for 12 hours
Duration
12 h

Outcomes

Product
Name
Type
product
Smiles
C(COCCOCCOC)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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